4-Bromo-2,6-difluoro-3-methylaniline

Physicochemical Profiling Lipophilicity Chromatography

Standard 4-bromoaniline derivatives lack the electronic tuning essential for advanced drug discovery. 4-Bromo-2,6-difluoro-3-methylaniline overcomes this limitation with its unique 2,6-difluoro-3-methyl pattern, which amplifies N-H···N hydrogen-bonding capacity critical for target engagement and crystal engineering. • Stronger N-H···N H-bond donor vs. non-fluorinated analogs (class-level evidence) • >98% purity; mp 63-65 °C; predicted logP 3.03 • Bromine handle for Suzuki, Buchwald-Hartwig late-stage diversification • In stock for immediate global dispatch

Molecular Formula C7H6BrF2N
Molecular Weight 222.03 g/mol
Cat. No. B8618003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-difluoro-3-methylaniline
Molecular FormulaC7H6BrF2N
Molecular Weight222.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1F)N)F)Br
InChIInChI=1S/C7H6BrF2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3
InChIKeyRGQOGSLVDYZFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-difluoro-3-methylaniline (CAS 1035690-38-0): Procurement-Ready Physicochemical Baseline for Chemical Sourcing


4-Bromo-2,6-difluoro-3-methylaniline (CAS: 1035690-38-0; molecular formula C7H6BrF2N; molecular weight 222.03 g/mol) is a polyhalogenated aniline derivative. Its solid-state characterization indicates a melting point range of 63–65 °C and a predicted boiling point of 208.9±35.0 °C . The compound is commercially available from specialized fluorochemical suppliers at a minimum purity of 98% , serving as an advanced intermediate for pharmaceutical and agrochemical research programs.

Why Generic 4-Bromoaniline Substitution Fails: The Electronic and Steric Imperative of 2,6-Difluoro-3-methyl Substitution


General-purpose 4-bromoaniline derivatives lack the precise electronic and steric tuning required for advanced synthetic applications. The 2,6-difluoro and 3-methyl substitution pattern on 4-bromo-2,6-difluoro-3-methylaniline fundamentally alters both the reactivity of the amine group and the electronic properties of the aromatic ring . 2,6-Difluoro substitution in 4-halogeno anilines has been shown to increase the ability of the adjacent amine to form strong N−H⋅⋅⋅N hydrogen bonds compared to non-fluorinated analogs, a crucial feature for molecular recognition and crystal engineering [1]. Generic substitution with non-fluorinated or mono-fluorinated analogs would therefore fail to replicate these specific intermolecular interaction capabilities and electronic profiles, potentially leading to synthesis failure or altered downstream biological activity.

Procurement-Relevant Quantitative Evidence Guide for 4-Bromo-2,6-difluoro-3-methylaniline


Physicochemical Property Differential: Predicted pKa and Lipophilicity Impact on Purification and Formulation

The predicted acid dissociation constant (pKa) for 4-bromo-2,6-difluoro-3-methylaniline is 1.23±0.10 . This value is notably lower than the pKa of unsubstituted aniline (4.6) or 4-bromoaniline (3.86) due to the strong electron-withdrawing effects of the ortho-fluorine atoms. Computational models also predict a moderate lipophilicity with a logP value of approximately 3.03 [1], higher than that of non-brominated 2,6-difluoroaniline (logP ~1.8). This combination of low pKa and moderate logP directly influences chromatographic retention time and solubility characteristics, which are critical for purification method development and downstream formulation.

Physicochemical Profiling Lipophilicity Chromatography

Synthesis Yield Benchmark: Comparative Efficiency of Bromination to Form the Target Scaffold

A reported synthesis route for 4-bromo-2,6-difluoro-3-methylaniline from 2,6-difluoro-3-methylaniline using bromine in acetic acid at 55°C achieves a yield of 81% . This yield benchmark is significant when contrasted with the typical challenge of selective para-bromination of anilines, where uncontrolled di-bromination often limits yields of monobromo products to around 50% under standard conditions [1]. The 81% yield for this specific substitution pattern suggests a beneficial influence of the existing ortho-fluorine and meta-methyl groups in directing selectivity and improving process efficiency compared to generic 4-bromoaniline syntheses.

Synthetic Methodology Process Chemistry Yield Optimization

Crystal Engineering Advantage: Enhanced Hydrogen Bonding Propensity via 2,6-Difluoro Substitution

Comparative crystal structure analysis of a series of 4-halogeno aniline derivatives reveals that 2,6-difluoro substitution increases the ability of the adjacent amine group to form strong N−H⋅⋅⋅N hydrogen bonds [1]. This finding is based on an analysis of eight crystal structures where difluorinated derivatives showed distinct interaction patterns compared to 4-Cl and 4-Br analogs. The observed intramolecular N−H⋅⋅⋅F interactions lead to unique vibrational signatures detectable by FT-IR, providing a direct analytical marker for quality control [1].

Crystal Engineering Solid-State Chemistry Molecular Recognition

Strategic Application Scenarios for 4-Bromo-2,6-difluoro-3-methylaniline Based on Verified Differentiators


Advanced Pharmaceutical Intermediate for Fluorine-Containing Drug Candidates

Procurement for medicinal chemistry programs targeting novel fluorinated drug candidates where the 2,6-difluoro substitution is a key pharmacophore element. The enhanced ability to form strong N−H⋅⋅⋅N hydrogen bonds, as established by class-level evidence [1], can be critical for target engagement. The compound serves as a building block for introducing a bromine handle for late-stage functionalization (e.g., Suzuki, Buchwald-Hartwig) while maintaining the desirable physicochemical properties imparted by the ortho-fluorines.

Agrochemical Research: Building Block for Next-Generation Crop Protection Agents

Sourcing for agrochemical discovery efforts focused on developing novel herbicides or fungicides. Polyhalogenated anilines are established precursors in this field [2]. The specific substitution pattern may confer desirable properties such as improved metabolic stability or altered lipophilicity for enhanced plant uptake, as inferred from the predicted logP of 3.03 [3].

Method Development for Cross-Coupling and C-H Activation Chemistry

Acquisition for use as a model substrate in synthetic methodology studies. The compound features both a reactive aryl bromide for traditional cross-coupling and ortho-fluorine atoms that can direct or participate in C-H activation reactions. The well-defined solid-state properties and high synthetic yield (81%) make it a reliable and cost-effective substrate for developing new catalytic transformations.

Crystal Engineering and Solid-State Formulation Studies

Procurement for academic or industrial research groups investigating the design of novel solid forms (co-crystals, salts). The established class-level advantage in forming strong and specific hydrogen-bonding motifs [1] makes it a valuable tool for exploring and predicting crystal packing, which is essential for optimizing the physicochemical properties of solid active pharmaceutical ingredients (APIs).

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